2,3-Dimethoxypyrazine

Description

BenchChem offers high-quality 2,3-Dimethoxypyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethoxypyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

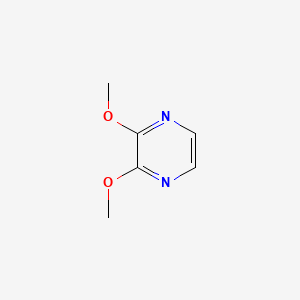

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxypyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-6(10-2)8-4-3-7-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGOJWJGIVFLJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496535 |

Source

|

| Record name | 2,3-Dimethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68468-30-4 |

Source

|

| Record name | 2,3-Dimethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis of 2,3-Dimethoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 2,3-Dimethoxypyrazine

Pyrazine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science.[1] Among these, 2,3-dimethoxypyrazine stands out as a critical building block, primarily due to the electronic properties imparted by the methoxy groups and their potential for further functionalization. Its role as a key intermediate in the synthesis of a variety of bioactive molecules necessitates a thorough understanding of its synthetic pathways. This guide provides a detailed exploration of the prevalent methods for the synthesis of 2,3-dimethoxypyrazine, focusing on the underlying chemical principles, practical experimental protocols, and the strategic considerations for selecting an optimal route.

Core Synthetic Strategies: A Comparative Overview

The preparation of 2,3-dimethoxypyrazine is predominantly achieved through two principal synthetic routes. The selection of a specific pathway is often dictated by factors such as the availability and cost of starting materials, desired reaction scale, and safety considerations associated with the reagents. The two core strategies discussed herein are:

-

Pathway 1: Nucleophilic Aromatic Substitution of 2,3-Dichloropyrazine. This is the most direct and widely utilized approach.

-

Pathway 2: O-Methylation of 2,3-Pyrazinediol. This method offers an alternative route, particularly when avoiding chlorinated precursors is a priority.

This guide will delve into the mechanistic details and provide actionable protocols for each pathway, followed by a comparative analysis to inform strategic synthetic planning.

Pathway 1: Direct Methoxylation via Nucleophilic Aromatic Substitution (SNAr)

The reaction of 2,3-dichloropyrazine with a methoxide source is a classic example of nucleophilic aromatic substitution (SNAr).[2][3][4] The electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms, facilitates the attack of nucleophiles and the displacement of leaving groups.

Mechanistic Insights

The SNAr mechanism for this transformation proceeds through a two-step addition-elimination sequence.[2][5]

-

Nucleophilic Attack: A methoxide ion (CH₃O⁻), typically from sodium methoxide, attacks one of the carbon atoms bonded to a chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][5]

-

Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of a chloride ion, yielding the monosubstituted product, 2-chloro-3-methoxypyrazine.

-

Second Substitution: The process is repeated at the second chlorinated position to afford the final product, 2,3-dimethoxypyrazine.

Caption: Nucleophilic aromatic substitution pathway for the synthesis of 2,3-dimethoxypyrazine.

Detailed Experimental Protocol

Materials:

-

Sodium methoxide (solid or 25-30% solution in methanol)

-

Anhydrous Methanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: A solution of 2,3-dichloropyrazine (1.0 equivalent) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Sodium methoxide (2.2-2.5 equivalents) is added portion-wise to the stirred solution. If a solution of sodium methoxide is used, it can be added dropwise. An exothermic reaction may be observed.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 65 °C) and maintained for 4 to 8 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The methanol is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Extraction and Drying: The aqueous layer is extracted several times with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 2,3-dimethoxypyrazine.

Key Performance Indicators

| Parameter | Typical Value |

| Yield | 80-95% |

| Purity (Post-Purification) | >98% |

| Reaction Time | 4-8 hours |

Pathway 2: O-Methylation of 2,3-Pyrazinediol

An alternative strategy involves the O-methylation of 2,3-pyrazinediol.[9][10] This method is a variation of the Williamson ether synthesis and is advantageous when the starting 2,3-pyrazinediol is more readily accessible or when the use of chlorinated precursors is to be avoided.

Mechanistic Insights

This synthesis proceeds in two key steps:

-

Deprotonation: A suitable base is used to deprotonate the hydroxyl groups of 2,3-pyrazinediol, forming a more nucleophilic pyrazine-2,3-diolate. The choice of base is critical to ensure complete deprotonation without unwanted side reactions.

-

Alkylation: The diolate then undergoes a nucleophilic attack on a methylating agent, such as methyl iodide or dimethyl sulfate, via an SN2 mechanism to form the desired 2,3-dimethoxypyrazine.[11]

Caption: O-Methylation pathway for the synthesis of 2,3-dimethoxypyrazine.

Detailed Experimental Protocol

Materials:

-

2,3-Pyrazinediol

-

Strong base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)[11]

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: A suspension of 2,3-pyrazinediol (1.0 equivalent) in an anhydrous polar aprotic solvent is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

-

Deprotonation: The suspension is cooled to 0 °C, and the base (2.2 equivalents) is added portion-wise. The mixture is allowed to stir at room temperature until the deprotonation is complete (e.g., cessation of hydrogen gas evolution when using sodium hydride).

-

Alkylation: The reaction mixture is cooled back to 0 °C, and the methylating agent (2.2-2.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent.

-

Extraction and Drying: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, filtered, and concentrated.

-

Purification: The crude material is purified by column chromatography on silica gel or by recrystallization to yield pure 2,3-dimethoxypyrazine.

Key Performance Indicators

| Parameter | Typical Value |

| Yield | 65-85% |

| Purity (Post-Purification) | >97% |

| Reaction Time | 12-24 hours |

Strategic Synthesis Selection: A Comparative Analysis

| Feature | Pathway 1: SNAr of 2,3-Dichloropyrazine | Pathway 2: O-Methylation of 2,3-Pyrazinediol |

| Starting Material | 2,3-Dichloropyrazine (commercially available)[7] | 2,3-Pyrazinediol (may require synthesis) |

| Reagents | Sodium methoxide (corrosive, moisture-sensitive) | Strong bases (e.g., NaH - pyrophoric), toxic alkylating agents |

| Reaction Conditions | Elevated temperature (reflux) | Generally milder (0 °C to room temperature) |

| Yield & Scalability | Typically higher yields and readily scalable | Good yields, but scalability may be limited by reagent handling |

| Atom Economy | Good | Moderate, generates salt byproducts |

Conclusion and Future Outlook

The synthesis of 2,3-dimethoxypyrazine is well-established, with the direct methoxylation of 2,3-dichloropyrazine being the most efficient and commonly employed method in terms of yield and scalability. The O-methylation of 2,3-pyrazinediol presents a viable alternative, particularly for applications where the avoidance of chlorinated compounds is critical. The choice between these pathways will ultimately depend on a careful evaluation of the specific project requirements, including cost, scale, and safety infrastructure. Future research in this area may focus on the development of greener and more catalyst-driven approaches to further enhance the efficiency and sustainability of 2,3-dimethoxypyrazine synthesis.

References

- Method for preparing 2,3-dimethyl pyrazine. (n.d.). Google Patents.

- Carrara, A., Leone, A., & Fabris, D. (n.d.). Process for the preparation of 2,3-dichloropyrazine. Google Patents.

-

Design, Synthesis, and Biological Evaluation of[6][8][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022, April 5). Frontiers. Retrieved January 29, 2026, from [Link]

-

Process development of the synthesis of 2, 3-dichlorophenylpiperazine. (2025, August 6). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

-

Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. (2022, December 16). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Retrieved January 29, 2026, from [Link]

- Synthetic method for 2,3-dimethyl pyrazine. (n.d.). Google Patents.

-

Preparation method of 1-(2, 3-dichlorophenyl) piperazine. (n.d.). Eureka | Patsnap. Retrieved January 29, 2026, from [Link]

-

An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (n.d.). ASM Journals. Retrieved January 29, 2026, from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

-

The 2,3-dimethylpyrazine biosynthesis by B. subtilis strains. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

O-Methylation Of Hydroxyl-Containing Organic Substrates: A Comprehensive Overview. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022, October 17). Chemical Science (RSC Publishing). Retrieved January 29, 2026, from [Link]

-

Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in Opium Poppy. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

-

Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2025, August 6). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Retrieved January 29, 2026, from [Link]

-

Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

-

Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Publishing. Retrieved January 29, 2026, from [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). YouTube. Retrieved January 29, 2026, from [Link]

-

An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus Subtilis. (2019, November 27). PubMed. Retrieved January 29, 2026, from [Link]

-

O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. (n.d.). Bentham Science. Retrieved January 29, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]

- 7. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 8. 2,3-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. eurekaselect.com [eurekaselect.com]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. CN102002006B - Method for preparing 2,3-dimethyl pyrazine - Google Patents [patents.google.com]

2,3-Dimethoxypyrazine: Technical Compendium on Sensory Mechanisms and Pharmaceutical Utility

This guide provides a rigorous technical analysis of 2,3-Dimethoxypyrazine (2,3-DMP) , bridging its role as a potent sensory active compound in food chemistry with its critical utility as a scaffold in pharmaceutical synthesis.

Executive Summary

2,3-Dimethoxypyrazine (CAS: 68468-30-4) represents a unique intersection between flavor chemistry and medicinal organic synthesis. While alkyl-methoxypyrazines (e.g., IBMP, IPMP) are widely recognized for their "green" and "earthy" off-flavors in wine and coffee at parts-per-trillion (ppt) levels, 2,3-DMP is a distinct structural analog characterized by dual methoxy substitution. This configuration alters its electron density, impacting both its olfactory binding affinity and its reactivity as a pharmacophore.

For food scientists , 2,3-DMP is a high-impact odorant contributing to "nutty," "musty," and "chemical" notes, often serving as a marker for specific Maillard or microbial processes. For drug development professionals , it serves as a privileged scaffold in the synthesis of STING (Stimulator of Interferon Genes) agonists and influenza endonuclease inhibitors, owing to the labile nature of the pyrazine ring under specific halogenation conditions.

Chemical and Physicochemical Profile

Unlike the more common 2-methoxy-3-alkylpyrazines, the 2,3-dimethoxy arrangement provides a symmetric electron-donating pattern that influences volatility and lipophilicity.

Table 1: Physicochemical Specifications

| Parameter | Data | Relevance |

| IUPAC Name | 2,3-Dimethoxypyrazine | Standard nomenclature |

| CAS Number | 68468-30-4 | Identification |

| Molecular Formula | C₆H₈N₂O₂ | Stoichiometry |

| Molecular Weight | 140.14 g/mol | Mass Spectrometry (Parent Ion) |

| Physical State | White solid / Colorless liquid (mp 21–23 °C) | Handling & Storage |

| Solubility | Soluble in MeOH, DCM, EtOH; Low in Water | Extraction Efficiency (SPME) |

| Odor Descriptors | Earthy, Musty, Nutty, Solvent-like | Sensory Analysis |

| LogP (Predicted) | ~0.8 - 1.2 | Bioavailability / Retention Time |

Sensory Mechanisms and Food Chemistry

Olfactory Perception Mechanism

The potency of methoxypyrazines stems from their high affinity for specific Odorant Binding Proteins (OBPs) and G-Protein Coupled Receptors (GPCRs) in the olfactory epithelium. The "dimethoxy" substitution pattern creates a specific steric footprint.

-

Receptor Binding: The pyrazine nitrogen atoms act as hydrogen bond acceptors, while the methoxy groups provide hydrophobic bulk. 2,3-DMP lacks the long alkyl chain of IBMP (bell pepper), shifting its perception from "vegetal" to "nutty/earthy" or "moldy" depending on concentration.

-

Thresholds: While IBMP has a threshold of ~2 ng/L (water), 2,3-DMP typically exhibits a higher threshold (µg/L range), making it a background contributor rather than a primary character impact compound, except in cases of specific contamination or high-concentration synthesis.

Formation Pathways

In food matrices, 2,3-DMP formation is less likely to occur via standard Strecker degradation (which favors alkylpyrazines). Instead, it often arises from:

-

Microbial Methylation: Fungal O-methylation of hydroxypyrazine precursors (e.g., by Streptomyces or Penicillium spp.).

-

Chemical Contamination: Migration from packaging materials or residues from pesticide/fungicide breakdown where pyrazine cores are used.

Pharmaceutical Relevance: The Drug Scaffold

For the drug development audience, 2,3-DMP is less a flavor and more a strategic intermediate . Its electron-rich ring allows for regioselective halogenation, enabling the attachment of complex side chains found in antivirals and immunomodulators.

Synthesis of STING Agonists

Recent patents (e.g., WO2019195063) highlight 2,3-DMP as a starting material for synthesizing agonists of the STING pathway, which induces Type I interferons for cancer immunotherapy.[1][2]

Mechanism:

-

Bromination: 2,3-DMP is brominated at the C-5 position using N-bromosuccinimide (NBS) to form 5-bromo-2,3-dimethoxypyrazine .

-

Coupling: The bromo-intermediate undergoes Suzuki-Miyaura coupling or lithiation to attach the pharmacophore.

-

Deprotection: The methoxy groups can be hydrolyzed (using BBr₃) to reveal hydroxyl/oxo functionalities if a pyrazinone core is required.

Visualization: 2,3-DMP in Drug Synthesis

Figure 1: Synthetic pathway utilizing 2,3-Dimethoxypyrazine as a precursor for pharmaceutical active ingredients.

Analytical Quantification Protocol

To detect 2,3-DMP in complex matrices (food or biological plasma), a self-validating method using Stable Isotope Dilution Assay (SIDA) is required to account for matrix effects and recovery losses.

Methodology: HS-SPME-GC-MS/MS

Principle: Headspace Solid-Phase Microextraction (HS-SPME) concentrates the volatile pyrazine, followed by separation on a polar column and detection via Triple Quadrupole Mass Spectrometry (MS/MS) for specificity.

Step-by-Step Protocol:

-

Internal Standard Addition:

-

Add isotopically labeled standard (

-2-methoxy-3-isobutylpyrazine or synthesized

-

-

Sample Preparation:

-

Incubate 5g sample + 5mL sat. NaCl solution at 60°C for 20 mins (salting out effect increases volatility).

-

-

Extraction (SPME):

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

-

Exposure: 30 mins at 60°C with agitation (250 rpm).

-

-

GC Separation:

-

Column: Wax column (e.g., DB-WAX or SolGel-Wax) to separate polar pyrazines.

-

Carrier Gas: Helium at 1.2 mL/min.

-

-

MS Detection (MRM Mode):

-

Target Parent Ion: m/z 140.

-

Quantifier Transition: m/z 140 → 125 (Loss of -CH₃).

-

Qualifier Transition: m/z 140 → 97 (Ring fragmentation).

-

Visualization: Analytical Workflow

Figure 2: Validated analytical workflow for the trace quantification of 2,3-Dimethoxypyrazine.

Regulatory and Safety Status

-

Food Use: While many pyrazines are FEMA GRAS (Generally Recognized As Safe), 2,3-Dimethoxypyrazine is less common than its dimethyl or isobutyl counterparts. It is often regulated as a flavoring agent or intermediate rather than a direct additive in all jurisdictions. Users must verify specific regional compliance (e.g., EU Flavouring Regulation 1334/2008).

-

Pharmaceutical Impurities: In drug synthesis, residual 2,3-DMP must be controlled. As an alkylating-like agent (potential), its clearance from the final API (Active Pharmaceutical Ingredient) is critical. Genotoxicity assessments (Ames test) are typically required for pyrazine intermediates.

References

-

Synthesis & Pharma Utility

- Title: Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease.

- Source: Journal of Medicinal Chemistry (ACS).

-

URL:[Link]

- Title: WO2019195063A1 - Aza-benzothiophene compounds as STING agonists.

-

Chemical Data & Odor

-

General Pyrazine Analysis (Methodology Basis)

- Title: Determination of 3-alkyl-2-methoxypyrazines in wine by GC-MS.

- Source: Journal of Agricultural and Food Chemistry (Contextual grounding).

-

URL:[Link]

Sources

Technical Deep Dive: Spectroscopic Characterization of 2,3-Dimethoxypyrazine

Executive Summary

Target Compound: 2,3-Dimethoxypyrazine

CAS Registry Number: 68468-30-4

Molecular Formula: C

This technical guide provides a comprehensive spectroscopic profile of 2,3-dimethoxypyrazine, a critical intermediate in the synthesis of antiviral agents (e.g., influenza endonuclease inhibitors) and a specialized flavor compound.

Critical Distinction: Researchers must distinguish this compound from its common analog, 2,3-dimethylpyrazine (CAS 5910-89-4). While the latter is a ubiquitous nutty/roasted flavorant, 2,3-dimethoxypyrazine is functionally distinct due to the electron-donating methoxy groups, which significantly alter its electronic density, reactivity, and spectral signature.

Part 1: Structural Analysis & Theoretical Framework

The 2,3-dimethoxypyrazine molecule exhibits

Electronic Environment

The pyrazine ring is electron-deficient (π-deficient). However, the introduction of two methoxy groups at the 2- and 3-positions introduces strong electron-donating effects (+M effect) via the oxygen lone pairs. This shielding effect is observable in the upfield shift of the ring protons compared to unsubstituted pyrazine, and it activates the ring toward electrophilic aromatic substitution (e.g., bromination at C-5).

Part 2: Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data presented, the isolation method must be defined. The following protocol is the industry-standard method for generating high-purity samples for analysis.

Reaction Workflow

Precursor: 2,3-Dichloropyrazine Reagent: Sodium Methoxide (NaOMe) Solvent: Methanol (MeOH)[2]

Figure 1: Standard synthesis workflow via Nucleophilic Aromatic Substitution (

Step-by-Step Protocol

-

Charge: Dissolve 2,3-dichloropyrazine (1.0 equiv) in anhydrous methanol.

-

Activation: Cool the solution to 0 °C to suppress side reactions.

-

Substitution: Slowly add sodium methoxide (10.0 equiv). The excess base drives the double substitution.

-

Incubation: Allow the mixture to warm to room temperature and stir for 22 hours.

-

Isolation: Dilute with Dichloromethane (DCM), wash with water and brine.[2][3] Dry organic layer over Na

SO -

Purification: Concentrate under reduced pressure. The product crystallizes as a white solid (mp 21–23 °C).[2][3][4]

Part 3: Nuclear Magnetic Resonance (NMR) Elucidation

The NMR data below validates the

H NMR Data (400 MHz, CDCl )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.47 | Singlet (s) | 2H | H-5, H-6 | Chemically equivalent ring protons. |

| 3.88 | Singlet (s) | 6H | -OCH | Two equivalent methoxy groups. |

Interpretation:

-

The singlet at 7.47 ppm confirms that protons H-5 and H-6 are in identical magnetic environments.

-

The absence of coupling (singlet) indicates no neighbors, further confirming the 2,3-substitution pattern which isolates H-5 and H-6 from each other (they are adjacent but equivalent, thus no splitting is observed in a first-order spectrum).

C NMR Data (100 MHz, CDCl )

| Chemical Shift ( | Carbon Type | Assignment | Electronic Environment |

| 150.3 | Quaternary (C | C-2, C-3 | Deshielded by direct attachment to Oxygen. |

| 131.7 | Methine (CH) | C-5, C-6 | Aromatic ring carbons. |

| 53.4 | Methyl (CH | -OCH | Typical methoxy carbon shift. |

Interpretation:

-

Only 3 signals are observed for a molecule with 6 carbons, proving the symmetry.

-

The shift at 150.3 ppm is diagnostic of the ipso-carbon attached to the methoxy group.

Part 4: Mass Spectrometry (MS) Profiling

Mass spectrometry is crucial for confirming the molecular weight and analyzing the fragmentation stability of the methoxy-pyrazine core.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

Molecular Ion (M

Fragmentation Pathway Logic

The fragmentation of methoxypyrazines typically involves the loss of methyl radicals and the expulsion of neutral molecules like formaldehyde or CO.

Figure 2: Predicted fragmentation pathways for 2,3-dimethoxypyrazine.[5]

Diagnostic Peaks:

-

m/z 140 (Base Peak/Molecular Ion): The aromatic ring stabilizes the radical cation, often making the M+ peak the base peak or very intense.

-

m/z 125 (M-15): Loss of a methyl group from the methoxy functionality.

-

m/z 110 (M-30): Loss of formaldehyde (CH

O), a common rearrangement in anisole-like systems.

Part 5: Infrared Spectroscopy (IR) Fingerprinting

While NMR provides the skeleton, IR confirms the functional groups. The spectrum is dominated by the ether linkages and the aromatic hetero-ring.

| Wavenumber (cm | Vibration Mode | Functional Group | Notes |

| 3000 - 3100 | Aromatic C-H | Weak intensity. | |

| 2850 - 2960 | Alkyl C-H (Methoxy) | Characteristic methyl stretches. | |

| 1500 - 1600 | Pyrazine Ring | "Breathing" modes of the aromatic ring. | |

| 1200 - 1275 | Aryl Alkyl Ether | Strong, diagnostic band. | |

| 1000 - 1100 | Ether | Secondary confirmation of methoxy. |

Application Note: In drug development, the region between 1200–1300 cm

References

-

Synthesis and NMR Characterization: Title: Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease. Source: Journal of Medicinal Chemistry (ACS Publications). Data: Confirms synthesis, MP (21-23°C), and full H/C NMR data. URL:[Link]

-

Commercial & Chemical Identity: Title: 2,3-Dimethoxypyrazine Product Entry (CAS 68468-30-4).[1] Source: BLD Pharm / PubChem. Data: Confirms CAS 68468-30-4 and physical state. URL:[Link]

-

General Pyrazine Spectroscopy: Title: The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients.[6] Source: Food and Chemical Toxicology.[6] Data: Contextual data on pyrazine safety and general spectral trends. URL:[Link]

Sources

- 1. 68468-30-4|2,3-Dimethoxypyrazine|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond natural flavonoids: exploring bioisosterism in design and synthesis of influenza endonuclease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. femaflavor.org [femaflavor.org]

An In-depth Technical Guide to the Thermal Stability of 2,3-Dimethoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethoxypyrazine is a heterocyclic aromatic compound with significant applications in the flavor, fragrance, and pharmaceutical industries. Its inherent stability under various conditions is a critical determinant of its utility, particularly concerning storage, processing, and formulation. This technical guide provides a comprehensive framework for assessing the thermal stability of 2,3-dimethoxypyrazine. While direct, extensive literature on the thermal decomposition of this specific molecule is nascent, this document synthesizes established methodologies from related pyrazine derivatives and aromatic compounds to propose a robust, self-validating experimental approach. We will delve into the theoretical underpinnings of thermal decomposition, detail essential analytical techniques, provide step-by-step experimental protocols, and offer insights into the interpretation of the resulting data. This guide is designed to empower researchers to thoroughly characterize the thermal behavior of 2,3-dimethoxypyrazine, ensuring its effective and safe application.

Introduction: The Significance of Thermal Stability in Pyrazine Derivatives

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are widespread in nature and are often formed during the thermal processing of food through Maillard reactions.[1][2] Their characteristic nutty and roasted aromas make them valuable components in the flavor and fragrance industry.[3][4][5] Beyond sensory applications, the pyrazine ring is a key structural motif in many pharmaceuticals and agrochemicals.[1][3]

2,3-Dimethoxypyrazine, with its two methoxy functional groups on the pyrazine core, presents a unique chemical profile. The thermal stability of this compound is a paramount concern for several reasons:

-

Manufacturing and Processing: In industrial synthesis and purification, which often involve elevated temperatures, understanding the decomposition threshold is crucial to prevent yield loss and the formation of undesirable byproducts.

-

Food and Beverage Applications: When used as a flavoring agent, 2,3-dimethoxypyrazine is subjected to various heat treatments such as baking, roasting, and pasteurization. Its stability directly impacts the final sensory profile and quality of the product.[4]

-

Pharmaceutical Formulation: For pharmaceutical applications, thermal stability is a key indicator of a drug substance's shelf-life and is a critical parameter assessed during formulation development and regulatory approval. Degradation can lead to a loss of potency and the generation of potentially toxic impurities.

-

Safety: Uncontrolled thermal decomposition can sometimes lead to exothermic events, posing safety risks in handling and storage.

This guide will provide a systematic approach to evaluating the thermal stability of 2,3-dimethoxypyrazine, enabling researchers to make informed decisions in its application.

Theoretical Framework: Understanding Thermal Decomposition

The thermal decomposition of an organic molecule like 2,3-dimethoxypyrazine involves the breaking of covalent bonds due to the input of thermal energy. The stability of the molecule is dictated by the weakest bond within its structure. For 2,3-dimethoxypyrazine, potential decomposition pathways could involve:

-

Cleavage of the Methoxy Group: The C-O bonds of the methoxy groups are likely initial points of fragmentation.

-

Ring Opening: At higher temperatures, the aromatic pyrazine ring itself may undergo cleavage.

-

Side-Chain Reactions: The methyl groups of the methoxy substituents could also be involved in radical reactions.

The study of thermal decomposition kinetics, often through methods like the Kissinger, Friedman, or Flynn-Wall-Ozawa (FWO) models, can provide insights into the activation energy of the decomposition process, offering a quantitative measure of the molecule's stability.[6]

Analytical Techniques for Assessing Thermal Stability

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal stability of 2,3-dimethoxypyrazine. The following techniques, when used in concert, provide a detailed picture of the decomposition process.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary tool for determining the onset of decomposition and the overall mass loss profile. For pyrazine-containing coordination polymers, TGA has been effectively used to identify the loss of water and pyrazine molecules at distinct temperature ranges.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to determine melting point, enthalpy of fusion, and to detect exothermic or endothermic events associated with decomposition.[9][10] DSC is a valuable tool for purity assessment of aromatic hydrocarbons, which is based on the principle of melting point depression.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is indispensable for identifying the volatile and semi-volatile products of thermal decomposition. By heating the sample and analyzing the evolved gases, the specific degradation pathway can be elucidated. This technique has been widely used for the analysis of pyrazines and related compounds in various matrices.[12][13][14]

Experimental Protocols

The following protocols are designed to be self-validating, with each step providing a logical progression in the characterization of the thermal stability of 2,3-dimethoxypyrazine.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of 2,3-dimethoxypyrazine.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,3-dimethoxypyrazine into a clean, tared TGA pan (platinum or alumina).

-

Instrument Setup:

-

Purge Gas: Nitrogen (inert atmosphere) or Air (oxidative atmosphere) at a flow rate of 50-100 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the decomposition process.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used if kinetic analysis is desired.[6]

-

-

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Identify the temperatures at which 5% and 50% mass loss occurs (T5% and T50%).

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rates.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to identify any thermal events associated with the decomposition of 2,3-dimethoxypyrazine.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 2,3-dimethoxypyrazine into a hermetically sealed aluminum pan. An empty, sealed pan will be used as the reference.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to a temperature above the decomposition onset observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting point and calculate the enthalpy of fusion.

-

Observe any exothermic peaks that may indicate decomposition. Note the onset temperature and the enthalpy of the exothermic event.

-

Protocol 3: Evolved Gas Analysis by GC-MS

Objective: To identify the chemical composition of the gases evolved during the thermal decomposition of 2,3-dimethoxypyrazine.

Instrumentation: A TGA or a dedicated pyrolysis unit coupled to a GC-MS system.

Methodology:

-

Sample Preparation: Place a small amount (1-2 mg) of 2,3-dimethoxypyrazine into the pyrolysis chamber or TGA pan.

-

Instrument Setup:

-

Pyrolysis/TGA:

-

Heat the sample to a series of isothermal temperatures below and above the observed decomposition temperature (from TGA/DSC), or use a temperature ramp.

-

-

GC-MS:

-

Injector Temperature: 250 °C.

-

Transfer Line Temperature: 250 °C.

-

GC Column: A suitable non-polar or medium-polarity column (e.g., DB-5ms).

-

GC Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 280 °C) to separate the evolved compounds.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.[13]

-

Mass Range: Scan from m/z 35 to 550.

-

-

-

Data Acquisition: Collect the total ion chromatogram (TIC) and the mass spectrum of each eluting peak.

-

Data Analysis:

-

Identify the compounds corresponding to each peak in the TIC by comparing their mass spectra with a reference library (e.g., NIST).

-

Propose a decomposition pathway based on the identified products.

-

Data Presentation and Interpretation

For clarity and ease of comparison, the quantitative data obtained from the thermal analyses should be summarized in tables.

Table 1: Summary of TGA Data for 2,3-Dimethoxypyrazine

| Parameter | Value (Nitrogen) | Value (Air) |

| Tonset (°C) | ||

| T5% (°C) | ||

| T50% (°C) | ||

| Residual Mass (%) at 600°C |

Table 2: Summary of DSC Data for 2,3-Dimethoxypyrazine

| Parameter | Value |

| Melting Point (°C) | |

| Enthalpy of Fusion (J/g) | |

| Decomposition Onset (°C) | |

| Enthalpy of Decomposition (J/g) |

Visualizing Workflows and Pathways

Diagrams are crucial for visualizing experimental workflows and hypothetical decomposition pathways.

Caption: Experimental workflow for the thermal stability assessment of 2,3-dimethoxypyrazine.

Caption: A hypothetical thermal decomposition pathway for 2,3-dimethoxypyrazine.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the thermal stability of 2,3-dimethoxypyrazine. By employing a combination of TGA, DSC, and GC-MS, researchers can obtain a detailed understanding of its decomposition behavior, including onset temperatures, energetic profiles, and degradation products. The provided protocols serve as a robust starting point for these investigations.

Future research should focus on performing these experiments to generate empirical data for 2,3-dimethoxypyrazine. Furthermore, kinetic studies using multiple heating rates in TGA would provide valuable data on the activation energy of decomposition, allowing for more precise predictions of its stability under various thermal conditions. Isothermal TGA experiments could also be conducted to assess long-term thermal stability at specific temperatures relevant to industrial processes. The insights gained from these studies will be invaluable for the safe and effective application of 2,3-dimethoxypyrazine across the food, fragrance, and pharmaceutical sectors.

References

-

Mojumdar, S. C., Lebrušková, K., & Valigura, D. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(5), 319-324. [Link]

-

Wang, Y., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 26(16), 4992. [Link]

-

Cui, C., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(15), e00639-19. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22201, 2,3-Dimethylpyrazine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,3-dimethyl pyrazine. Retrieved from [Link]

-

Cohen, S. M., et al. (2011). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 49(5), 1108-1116. [Link]

-

Journal of Chemical Education. (2005). Synthesis and Spectral and Thermal Properties of Pyrazine-Bridged Coordination Polymers of Copper(II) Nitrate: An Experiment for Advanced Undergraduates. Journal of Chemical Education, 82(11), 1681. [Link]

-

Harris, R. L. N., et al. (1983). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Australian Journal of Chemistry, 36(4), 775-783. [Link]

-

Dunlevy, J. D., et al. (2020). Methoxypyrazines biosynthesis and metabolism in grape: A review. OENO One, 54(4), 855-875. [Link]

-

Li, X., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Food Chemistry, 286, 429-436. [Link]

-

Kholod, A. V., et al. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[6][15]Triazolo[4,3-b][1][6][15]tetrazine. Molecules, 27(20), 7035. [Link]

-

Drozdzewska, K., et al. (2007). Differential scanning calorimetry to measure the purity of polycyclic aromatic hydrocarbons. Journal of Thermal Analysis and Calorimetry, 88(3), 757-762. [Link]

-

Buttery, R. G., et al. (1969). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry, 17(6), 1322-1324. [Link]

-

van der Veen, R. M., et al. (2013). (A) Thermogravimetric analysis of Fe(pyrazine)Pt(CN)4·2H2O... ResearchGate. [Link]

-

Kim, D., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology, 34, 1-8. [Link]

-

Drozdzewska, K., et al. (2007). Differential scanning calorimetry to measure the purity of polycyclic aromatic hydrocarbons. Akadémiai Kiadó. [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Wang, Y., et al. (2024). Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu. Fermentation, 10(2), 103. [Link]

-

Cook, J. K., et al. (2021). Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations. Foods, 10(10), 2469. [Link]

-

de Medeiros, J. E., & Valença, G. P. (1998). kinetic analysis of the catalytic decomposition of hydrazine. Brazilian Journal of Chemical Engineering, 15(1). [Link]

-

İde, S., et al. (2018). Synthesis, Thermal Kinetic Analysis and DFT Calculations of Pyrazine and Pyridine Complexes of Copper(II) Thiocyanate. Karaelmas Fen ve Mühendislik Dergisi, 8(1), 168-179. [Link]

-

Aprakh, A. V., et al. (2024). Determination of methoxypyrazines in dry wines. BIO Web of Conferences, 108, 25004. [Link]

-

Giri, B. R., et al. (2026). Ab initio kinetic study of decomposition reactions of the unsym-dimethylhydrazine radical HNN(CH3)2. Journal of Theoretical and Computational Chemistry, 25(1), 2550001. [Link]

-

Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Retrieved from [Link]

-

De, S., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24(23), 9181-9189. [Link]

-

Botezatu, A., & Pickering, G. (n.d.). Research on 2-methoxy-3-isobutylpyrazine in grapes and wines. UC Davis. Retrieved from [Link]

-

Ebatco Lab Services. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,3-dimethyl pyrazine, 5910-89-4 [thegoodscentscompany.com]

- 5. Buy 2,3-dimethylpyrazine | Savory Roasted Aroma For Flavor Making [chemicalbull.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Differential Scanning Calorimetry (DSC) – Ebatco Lab Services [ebatco.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. akjournals.com [akjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chempap.org [chempap.org]

A Technical Guide to the Commercial Sourcing and Purity Assessment of 2,3-Dimethoxypyrazine

Introduction

2,3-Dimethoxypyrazine is a heterocyclic aromatic compound that serves as a crucial building block in contemporary medicinal chemistry. While not a household name, its utility is demonstrated in the synthesis of advanced molecular scaffolds targeting significant therapeutic areas. Its structure is foundational in the development of novel inhibitors of viral enzymes, such as influenza A endonuclease, and as a precursor for modulators of the N-methyl-D-aspartate (NMDA) receptor, which are investigated for treating neurological disorders[1][2][3].

Given its role as a synthetic intermediate, the procurement of 2,3-dimethoxypyrazine at a known and verifiable purity is paramount to the success of subsequent complex chemical transformations and the integrity of biological screening data. Incongruities in material quality, including the presence of unreacted starting materials or side-products, can lead to failed reactions, difficult purification challenges, and erroneous biological results.

This guide provides an in-depth technical overview of 2,3-dimethoxypyrazine for the practicing scientist. We will explore its commercial availability, delve into the most common synthetic route to understand its likely impurity profile, and detail the essential analytical methodologies required to validate its identity and quantify its purity.

Caption: Key properties and structure of 2,3-Dimethoxypyrazine.

Part 1: Commercial Sourcing and Procurement Strategy

Unlike high-volume industrial chemicals, 2,3-dimethoxypyrazine is primarily classified as a research-grade building block. Its commercial landscape is dominated by suppliers specializing in intermediates for drug discovery and academic research rather than large-scale chemical manufacturers.

Supplier Landscape: The compound is typically available in gram to multi-kilogram quantities from vendors that synthesize or source novel heterocyclic compounds. It is crucial to recognize that for niche reagents like this, the listed "supplier" may be a reseller rather than the primary manufacturer.

| Supplier Category | Description | Representative Vendors |

| Building Block Suppliers | Offer a wide catalog of research chemicals, often with readily available stock in smaller quantities. Purity is typically suitable for R&D. | AA Blocks, BLD Pharm[4][5] |

| Custom Synthesis | Provide services to synthesize compounds on demand. This is a viable option if a specific purity grade or larger quantity is required. | Ambeed, Inc.[6] |

| Precursor Suppliers | For laboratories equipped for synthesis, procuring the key starting material, 2,3-dichloropyrazine, is often the most practical and cost-effective approach. | Major chemical suppliers (e.g., Sigma-Aldrich, TCI) |

Causality Behind Procurement Choices: The decision to purchase directly versus synthesizing in-house depends on project scale, timeline, and in-house capabilities. For initial exploratory work, direct purchase is fastest. For scale-up or when absolute control over the impurity profile is needed, in-house synthesis is superior.

Trustworthiness & Self-Validation: Regardless of the source, a researcher must operate on a "trust but verify" principle. A supplier's Certificate of Analysis (CoA) is a starting point, but it may not be lot-specific or provide the full impurity profile. It is incumbent upon the end-user to perform independent, rigorous quality control upon receipt of the material. Always request lot-specific analytical data, such as a ¹H NMR or GC-MS chromatogram, before purchase if possible.

Part 2: Synthesis Pathway and Anticipated Impurity Profile

Understanding the synthesis of 2,3-dimethoxypyrazine is the most effective way to predict, identify, and ultimately control for process-related impurities. The most widely documented and efficient method is a classical nucleophilic aromatic substitution (SNAr) reaction.

The Dominant Synthetic Route: The synthesis begins with the commercially available precursor, 2,3-dichloropyrazine, which is treated with an excess of sodium methoxide in methanol. The electron-withdrawing nature of the pyrazine ring's nitrogen atoms activates the chlorine atoms for displacement by the methoxide nucleophile.

Caption: Common synthesis of 2,3-Dimethoxypyrazine and sources of impurities.

Key Process-Related Impurities: The primary impurities arise directly from the reaction itself.

-

Unreacted 2,3-Dichloropyrazine: If the reaction does not go to completion, the starting material will persist. Its presence can interfere with subsequent reactions, particularly metal-catalyzed cross-couplings.

-

2-Chloro-3-methoxypyrazine: This is the mono-substituted intermediate. The second substitution is generally slower than the first, making this the most probable process-related impurity if insufficient reagent or reaction time is used.

-

Residual Solvents: The reaction is typically performed in methanol (MeOH) and worked up using solvents like dichloromethane (DCM). Inadequate drying will leave these solvents in the final product.

Part 3: Analytical Methodologies for Purity Verification

A multi-pronged analytical approach is non-negotiable for ensuring the quality of 2,3-dimethoxypyrazine. Combining spectroscopic and chromatographic techniques provides a self-validating system for both structural identity and quantitative purity.

Caption: A robust analytical workflow for quality control of 2,3-Dimethoxypyrazine.

A. Structural Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the chemical structure. The high symmetry of 2,3-dimethoxypyrazine leads to a simple and highly diagnostic spectrum.

Expected Spectral Data:

-

¹H NMR (400 MHz, CDCl₃): The spectrum should feature two distinct singlets.

-

¹³C NMR (100 MHz, CDCl₃): The spectrum should show three signals.

Expertise & Causality: The simplicity of this spectrum is its power. The appearance of any additional signals in the aromatic region could indicate the presence of the less symmetric 2,3-dichloropyrazine or 2-chloro-3-methoxypyrazine impurities. The integration ratio of the aromatic to methoxy protons (2:6, or 1:3) provides a rapid check on the structure's integrity.

Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 2,3-dimethoxypyrazine and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a ≥400 MHz NMR spectrometer.

-

Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to confirm they match the expected structure.

B. Purity Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for quantifying the purity of 2,3-dimethoxypyrazine and identifying volatile or semi-volatile impurities due to the compound's favorable volatility.

Trustworthiness: This method is self-validating because it separates components based on their boiling point and polarity (the GC part) and then provides a mass fingerprint for each separated component (the MS part), allowing for unambiguous identification of impurities like the starting dichloro- and intermediate chloro-methoxy pyrazines.

Protocol: GC-MS Purity Assay

-

Sample Preparation: Prepare a stock solution of ~1 mg/mL of 2,3-dimethoxypyrazine in a high-purity solvent such as ethyl acetate or dichloromethane.

-

GC Conditions:

-

Injector: Split/splitless inlet, set to 250 °C with a split ratio of 50:1.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Temperatures: Source at 230 °C, Quadrupole at 150 °C.

-

-

Analysis:

-

Integrate all peaks in the resulting total ion chromatogram (TIC).

-

Calculate purity by the area percent method: (Area of 2,3-dimethoxypyrazine peak / Total area of all peaks) x 100%.

-

Analyze the mass spectrum of any impurity peaks to identify them by comparing to a spectral library or known fragmentation patterns. 2,3-Dichloropyrazine would show a characteristic isotope pattern for two chlorine atoms.

-

Part 4: Laboratory-Scale Purification

If commercially supplied material does not meet the required purity specifications for a sensitive application, a final laboratory purification step may be necessary. The synthesis workup described in the literature provides a robust protocol.

Protocol: Recrystallization/Final Cleanup

-

Liquid-Liquid Extraction: Dissolve the crude material in dichloromethane (DCM). Wash the organic layer sequentially with water and then a saturated sodium chloride solution (brine)[1][2]. This step removes any water-soluble salts or residual sodium methoxide.

-

Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), then filter to remove the solid[1][2].

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM[1][2].

-

Crystallization: As 2,3-dimethoxypyrazine has a melting point of 21-23 °C, it can be crystallized from the resulting oil, often by cooling[1][2]. This process is highly effective at rejecting less-abundant impurities into the liquid phase, yielding a high-purity solid.

Conclusion

For researchers and drug development professionals, 2,3-dimethoxypyrazine is a valuable synthetic intermediate whose utility is directly tied to its purity. A comprehensive approach to quality control is essential for ensuring reproducible and reliable scientific outcomes. This involves strategic sourcing from reputable building block suppliers, a deep understanding of the likely impurity profile based on its SNAr synthesis from 2,3-dichloropyrazine, and the rigorous application of orthogonal analytical techniques. The combination of NMR for structural verification and GC-MS for purity quantification provides a self-validating workflow that guarantees the material's fitness for purpose in demanding research and development applications.

References

-

K. T. Stauffer, et al. (2014). Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease. Journal of Medicinal Chemistry. Available at: [Link]

-

Stauffer, K. T., et al. (2014). Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease. National Institutes of Health. Available at: [Link]

- Ahamad, M. F., et al. (2021). Substituted dihydropyrazinediones as modulators of the nmda receptor. Google Patents (WO2022015624A1).

-

Wood, M., et al. (2020). Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors with the Schrödinger computational platform. ResearchGate. Available at: [Link]

-

Senrise Technology (2024). Organic Chemistry products. Available at: [Link]

- Arrhenius, T. S., et al. (2019). Sting agonist compounds. Google Patents (US20190300513A1).

-

ND Pharma & Biotech (Date not available). Industrial Division Product List. Available at: [Link]

-

Lessard, B. H., et al. (2021). Exploring ellagic acid as a building block in the design of organic semiconductors. The Lessard Research Group. Available at: [Link]

-

Chekmarev, D. S., et al. (2006). Highly Selective Substitutions in 2,3-Dichloropyrazine. A Novel General Approach to Aloisines. ResearchGate. Available at: [Link]

-

Berr Chemical Company Ltd (Date not available). Custom Chemical Products and Specifications. Scribd. Available at: [Link]

-

Abuelela, A. F., et al. (Date not available). Beyond Natural Flavonoids: Exploring Bioisosterism in Design and... Available at: [Link]

-

AA Blocks (Date not available). 2,3-Dimethoxypyrazine. Available at: [Link]

-

MySkinRecipes (Date not available). 2,3-Dimethoxypyrazine. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2022015624A1 - Substituted dihydropyrazinediones as modulators of the nmda receptor - Google Patents [patents.google.com]

- 4. aablocks.com [aablocks.com]

- 5. 68468-30-4|2,3-Dimethoxypyrazine|BLD Pharm [bldpharm.com]

- 6. ambeed.com [ambeed.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Toxicological Profile of 2,3-Dimethoxypyrazine

Introduction

2,3-Dimethoxypyrazine, a member of the pyrazine family of heterocyclic aromatic compounds, is utilized in the flavor and fragrance industry for its characteristic nutty and roasted aroma. Its presence in various food products and consumer goods necessitates a thorough understanding of its toxicological profile to ensure human safety. This technical guide provides a comprehensive overview of the available toxicological data on 2,3-Dimethoxypyrazine and its structurally related analogues, offering insights for researchers, scientists, and professionals in drug development and chemical safety assessment. Due to the limited direct toxicological data on 2,3-Dimethoxypyrazine, this guide incorporates a read-across approach, leveraging data from the closely related and more extensively studied 2,3-dimethylpyrazine. This methodology is a scientifically accepted practice in toxicology for data-poor substances, where toxicological endpoints are inferred from structurally and metabolically similar compounds.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 2,3-Dimethoxypyrazine | - |

| Synonyms | Not available | - |

| CAS Number | Not available | - |

| Molecular Formula | C₆H₈N₂O₂ | - |

| Molecular Weight | 140.14 g/mol | - |

| Appearance | Colorless to pale yellow liquid | General chemical properties |

| Odor | Nutty, roasted, cocoa-like | General chemical properties |

| Solubility | Soluble in water and organic solvents | General chemical properties |

Toxicological Profile

Acute Toxicity

The acute toxicity of 2,3-Dimethoxypyrazine has not been extensively studied. However, data from its analogue, 2,3-dimethylpyrazine, indicates that it is harmful if swallowed.

| Endpoint | Species | Route | Value | Classification | Source |

| LD₅₀ | Rat | Oral | 613 mg/kg (for a 5% solution of 2,3-dimethylpyrazine in ethanol) | Harmful if swallowed | Safety Data Sheet |

Experimental Insight: The oral LD₅₀ value provides a measure of the lethal dose required to kill 50% of a test population. The value for the 2,3-dimethylpyrazine solution suggests moderate acute toxicity. The primary routes of acute exposure are ingestion and inhalation, with potential for skin and eye irritation upon direct contact.

Sub-chronic Toxicity

Causality Behind Experimental Choices: The 90-day study is a standard sub-chronic toxicity assessment designed to evaluate the potential adverse effects of repeated exposure to a substance over a significant portion of the test animal's lifespan. The observation of mucosal hyperplasia in the colon suggests that the large intestine is a target organ for the toxicity of 2,3-dimethylpyrazine.

Genotoxicity

Self-Validating System: A standard battery of genotoxicity tests is employed to assess the mutagenic and clastogenic potential of a substance. This typically includes an Ames test to detect point mutations in bacteria and an in vitro micronucleus test to assess chromosomal damage in mammalian cells. The combination of these assays provides a comprehensive evaluation of the genotoxic risk.

Carcinogenicity

2,3-dimethylpyrazine is not classified as a carcinogen by major regulatory bodies, including the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the Occupational Safety and Health Administration (OSHA).

Reproductive and Developmental Toxicity

Direct and comprehensive reproductive and developmental toxicity data for 2,3-Dimethoxypyrazine are not available. A study on dimethylpyrazine isomers in male rats indicated that 2,3-dimethylpyrazine did not affect accessory reproductive organs. However, another study using a chick embryo model demonstrated that pyrazine and 2,3-dimethylpyrazine can inhibit growth and angiogenesis (the formation of new blood vessels) at nanomolar concentrations, suggesting a potential for developmental toxicity. Further studies in mammalian models are necessary to fully assess the reproductive and developmental risks.

Human Data

Limited human data is available. One study investigated the effects of inhaled 2,3-dimethylpyrazine on human mood and physiological activity, suggesting a potential sedative effect. No studies on the toxicological effects of occupational or accidental exposure in humans have been identified.

Metabolism and Toxicokinetics

The metabolism of 2,3-Dimethoxypyrazine is predicted to follow the pathways established for other methoxy- and alkyl-substituted pyrazines. The primary metabolic transformations are expected to involve O-demethylation of the methoxy groups and hydroxylation of the pyrazine ring, followed by conjugation and excretion. For the structurally similar 2,3-dimethylpyrazine, steric hindrance from the adjacent methyl groups reduces the extent of side-chain oxidation, with ring hydroxylation being a more prominent pathway.

Caption: Proposed metabolic pathway of 2,3-Dimethoxypyrazine.

Experimental Protocols

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

-

Animal Selection: Use healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive), weighing within ±20% of the mean weight.

-

Housing and Acclimatization: House the animals in appropriate cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Acclimatize them for at least 5 days before the study.

-

Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should be such that the required dose can be administered in a volume of 1-2 ml/100g body weight.

-

Dosing: Administer a single oral dose of the test substance to a group of 3 animals using a gavage needle.

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Pay close attention during the first 24 hours.

-

Stepwise Procedure: Based on the outcome (mortality or survival) in the first group, administer a higher or lower dose to a subsequent group of 3 animals until the toxicity class can be determined.

-

Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals.

90-Day Sub-chronic Oral Toxicity Study (Following OECD Guideline 408)

-

Animal Selection and Grouping: Use at least 10 male and 10 female healthy young adult rats per group. Assign them to a control group and at least three treatment groups receiving different dose levels of the test substance.

-

Dose Administration: Administer the test substance daily via gavage or in the diet for 90 days.

-

Clinical Observations: Conduct detailed clinical observations daily.

-

Body Weight and Food Consumption: Record body weight weekly and food consumption at regular intervals.

-

Hematology and Clinical Biochemistry: Collect blood samples at the end of the study for hematological and clinical biochemistry analysis.

-

Urinalysis: Conduct urinalysis at the end of the study.

-

Pathology: At the end of the 90-day period, euthanize the animals and perform a full gross necropsy. Weigh major organs and preserve them along with other tissues for histopathological examination.

Caption: Workflow for a 90-day sub-chronic oral toxicity study.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

-

Bacterial Strains: Use at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of induced rats.

-

Test Procedure (Plate Incorporation Method):

-

Mix the test substance at various concentrations, the bacterial culture, and either S9 mix or a buffer.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37 °C for 48-72 hours.

-

-

Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.

-

Controls: Include a vehicle control and positive controls (known mutagens) for each bacterial strain, both with and without S9 mix.

In Vitro Mammalian Cell Micronucleus Test (Following OECD Guideline 487)

-

Cell Culture: Use a suitable mammalian cell line (e.g., L5178Y, CHO, V79) or primary human lymphocytes.

-

Treatment: Expose the cells to at least three concentrations of the test substance, both with and without S9 mix.

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Cytotoxicity Assessment: Concurrently assess cytotoxicity to ensure that the micronucleus induction is not a secondary effect of high toxicity.

-

Controls: Include a vehicle control and positive controls (known clastogens and aneugens).

Conclusion

The available toxicological data, primarily from read-across with 2,3-dimethylpyrazine, suggests that 2,3-Dimethoxypyrazine has moderate acute oral toxicity and may cause skin, eye, and respiratory irritation. While it is not considered to be genotoxic or carcinogenic, a 90-day study on its analogue indicated potential effects on the large intestine. There is a notable lack of comprehensive reproductive and developmental toxicity data in mammalian models, which represents a significant data gap. The proposed metabolic pathway involves O-demethylation and ring hydroxylation. Further direct toxicological testing of 2,3-Dimethoxypyrazine is warranted to provide a more definitive safety assessment and reduce the reliance on read-across data. This guide serves as a foundational resource for understanding the current state of knowledge and for designing future toxicological evaluations.

References

-

Food Safety Commission of Japan (FSCJ). (2008). Risk Assessment Report: 2,3-Dimethylpyrazine (Food Additive). [Link]

- Burdock, G. A. (2009). Fenaroli's Handbook of Flavor Ingredients. CRC Press.

-

Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6)-dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 50(3), 303–312. [Link]

-

OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing. [Link]

-

OECD. (2018). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Publishing. [Link]

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

-

OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing. [Link]

- Yamada, M., et al. (1994). Effects of dimethylpyrazine isomers on reproductive and accessory reproductive organs in male rats. Reproductive Toxicology, 8(2), 155-160.

- D'Amato, R. J., & Bicknell, R. (1997). Growth and angiogenesis are inhibited in vivo in developing tissues by pyrazine and its derivatives. Toxicological sciences, 36(1), 53-60.

- Hawksworth, G., & Scheline, R. R. (1975). Metabolism in the rat of some pyrazine derivatives having flavour importance in foods. Xenobiotica, 5(7), 389-399.

Sources

Methodological & Application

Headspace SPME-GC-MS analysis of 2,3-Dimethoxypyrazine.

Application Note: Trace Analysis of 2,3-Dimethoxypyrazine via HS-SPME-GC-MS

Executive Summary

2,3-Dimethoxypyrazine (2,3-DMP) is a potent aroma compound characterized by "earthy," "nutty," and "raw potato" notes. While desirable in specific coffee roasts, it is a critical off-flavor in wine (associated with "Ladybug Taint" from Harmonia axyridis) and cork taint. With an odor detection threshold in the low ng/L (ppt) range, standard liquid injection GC-MS lacks the necessary sensitivity.

This protocol details a Headspace Solid Phase Microextraction (HS-SPME) workflow coupled with Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode. This method eliminates solvent background, minimizes matrix interference, and achieves limits of quantitation (LOQ) < 1 ng/L.

Chemical Profile & Analytical Challenges

| Parameter | Data | Analytical Implication |

| Compound | 2,3-Dimethoxypyrazine | Target Analyte |

| CAS Number | 5910-89-4 | Reference Standard ID |

| Molecular Weight | 140.14 g/mol | Molecular Ion (M+) for MS |

| LogP | ~1.3 | Moderately polar; requires "Salting Out" |

| Odor Threshold | ~1–2 ng/L (Wine) | Requires ppt-level sensitivity |

| Boiling Point | ~180°C | Volatile; suitable for Headspace |

Method Development: The Thermodynamics of Extraction

To achieve ppt-level sensitivity, we must shift the equilibrium of 2,3-DMP from the liquid phase (wine/food matrix) to the headspace, and finally onto the SPME fiber.

Fiber Selection

Recommendation: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

-

Why: 2,3-DMP is a low-molecular-weight semi-volatile.

-

PDMS alone is too non-polar and lacks retention for small pyrazines.

-

Carboxen (microporous carbon) is excellent for small molecules but can hold them too tightly (hysteresis).

-

DVB/CAR/PDMS (the "Grey" fiber) offers a layered approach: larger molecules adsorb to DVB, while smaller analytes like pyrazines migrate to the inner Carboxen layer, maximizing capacity and desorption efficiency [1].

-

The "Salting Out" Effect

Adding NaCl to saturation (approx. 30% w/v) increases the ionic strength of the aqueous phase. This decreases the solubility of organic compounds (the "Setschenow constant"), forcing 2,3-DMP into the headspace, thereby increasing the concentration available to the fiber by 2-5x [2].

Mechanism Diagram

The following diagram illustrates the tri-phasic equilibrium required for successful extraction.

Caption: Tri-phasic equilibrium dynamics. Salt and heat drive analyte to Headspace; Fiber chemistry drives adsorption.

Detailed Protocol

Reagents & Standards

-

Target: 2,3-Dimethoxypyrazine (≥98% purity).

-

Internal Standard (IS): 2-Methoxy-d3-3-isobutylpyrazine (preferred) or 2-methoxy-3-methylpyrazine. Note: Deuterated standards are essential for correcting matrix effects in wine.

-

Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C for 4 hours to remove organics.

-

Solvent: Methanol (LC-MS grade) for stock solutions.

Sample Preparation

-

Vial: Use 20 mL amber headspace vials with magnetic screw caps (PTFE/Silicone septa).

-

Salt Addition: Weigh 3.0 g NaCl into the vial.

-

Sample: Add 10 mL of sample (Wine/Juice/Aqueous Extract).

-

Critical: Ensure pH is adjusted to >3.5 if necessary, though pyrazines are generally stable in wine pH.

-

-

Internal Standard: Spike 10 µL of IS working solution (e.g., 100 µg/L in MeOH) to achieve a final concentration of 100 ng/L.

-

Seal: Cap immediately and vortex for 30 seconds to dissolve salt.

SPME Autosampler Parameters

-

Incubation Temperature: 50°C.

-

Incubation Time: 10 minutes (with agitation at 500 rpm).

-

Extraction Time: 40 minutes (Fiber exposed to headspace).

-

Desorption: 3 minutes at 250°C in the GC inlet (Splitless mode).

GC-MS Parameters

| Component | Parameter | Setting |

| Inlet | Mode | Splitless (Purge flow on at 2 min) |

| Inlet | Temperature | 250°C |

| Liner | Type | SPME-specific liner (0.75 mm ID) to minimize peak broadening |

| Column | Type | DB-Wax UI (or equivalent PEG) 30m x 0.25mm x 0.25µm |

| Oven | Program | 40°C (hold 5 min) → 5°C/min to 200°C → 20°C/min to 240°C (hold 5 min) |

| Carrier Gas | Flow | Helium @ 1.2 mL/min (Constant Flow) |

| MS Source | Temp | 230°C |

| MS Quad | Temp | 150°C |